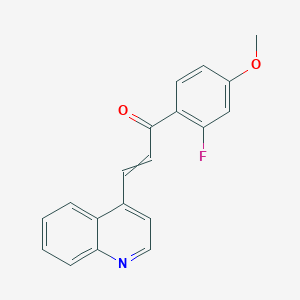
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C10H9BrO4. This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenyl ester of acetic acid. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester typically involves the esterification of 4-formyl-2-methoxyphenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 4-formyl-2-methoxybenzoic acid
Reduction: 4-hydroxymethyl-2-methoxyphenyl ester
Substitution: Various substituted phenyl esters depending on the nucleophile used
Applications De Recherche Scientifique
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. The methoxy group can influence the compound’s reactivity by donating electron density through resonance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, bromo-, methyl ester: Similar in structure but lacks the formyl and methoxy groups.
Acetic acid, 2-chloro-, 4-formyl-2-methoxyphenyl ester: Contains a chloro group instead of a bromo group.
Vanillin acetate: Contains a formyl and methoxy group but lacks the bromo group.
Uniqueness
Acetic acid, bromo-, 4-formyl-2-methoxyphenyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromo group makes it a versatile intermediate for further functionalization, while the formyl and methoxy groups provide additional reactivity and stability.
Propriétés
Numéro CAS |
881994-35-0 |
|---|---|
Formule moléculaire |
C10H9BrO4 |
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
(4-formyl-2-methoxyphenyl) 2-bromoacetate |
InChI |
InChI=1S/C10H9BrO4/c1-14-9-4-7(6-12)2-3-8(9)15-10(13)5-11/h2-4,6H,5H2,1H3 |
Clé InChI |
CYEKGRGMBTXPHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


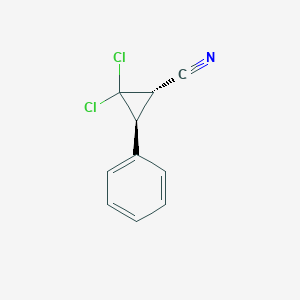
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
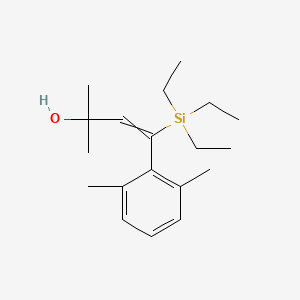

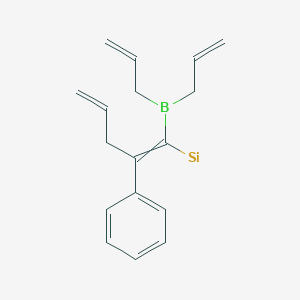
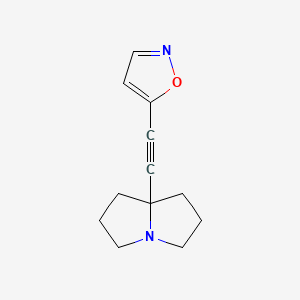


![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
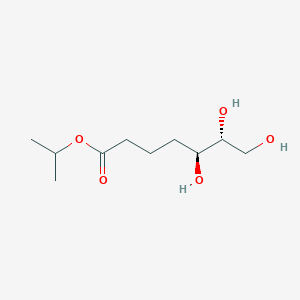
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
